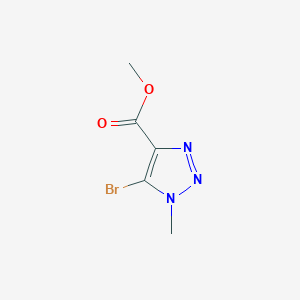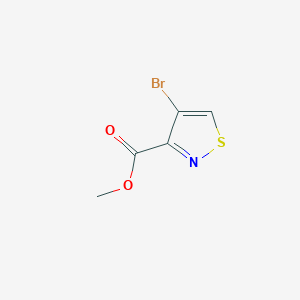
2,5-Dichloro-3-fluorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It has a molecular weight of 193 and is a solid at room temperature . The compound is used in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H . This indicates that the compound consists of a benzene ring with two chlorine atoms, one fluorine atom, and an aldehyde group attached.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 193 . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Base-Catalyzed Cyclocondensation
In a study by Al-Omar et al. (2010), derivatives of dihalobenzaldehydes, including compounds structurally related to 2,5-Dichloro-3-fluorobenzaldehyde, were synthesized through base-catalyzed cyclocondensation. These compounds exhibited resistance to atmospheric oxidation and were explored for their potential in generating heterocyclic compounds with potential pharmaceutical applications (Al-Omar, Al-Obaid, El‐Brollosy, & El-Emam, 2010).
Fluorobenzaldehyde Synthesis
Antioxidant Activity Studies
El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde, a compound related to this compound, in the synthesis of thiazolidin-4-one derivatives, which were then evaluated for their antioxidant activities. This research demonstrates the potential of fluorinated benzaldehydes in developing compounds with significant biological activities (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Spectroscopic Studies
A Fourier Transform Microwave Spectroscopic study by Sun, Lozada, and van Wijngaarden (2018) on rotamers of fluorobenzaldehydes provided insights into the molecular structures of compounds similar to this compound. This research is crucial for understanding the physical and chemical properties of such compounds, which can impact their application in various scientific domains (Sun, Lozada, & van Wijngaarden, 2018).
Synthesis of Anticancer Analogues
Lawrence et al. (2003) described the synthesis of fluorinated analogues of combretastatin A-4 using fluorinated benzaldehydes. This research underscores the role of fluorinated compounds, like this compound, in the development of new anticancer drugs, showcasing the potential medical applications of these compounds (Lawrence, Hepworth, Rennison, McGown, & Hadfield, 2003).
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Propiedades
IUPAC Name |
2,5-dichloro-3-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREBJBYYVPYMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B6358684.png)
![4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6358692.png)
![2-Bromo-3H-imidazo[4,5-c]pyridine](/img/structure/B6358697.png)






